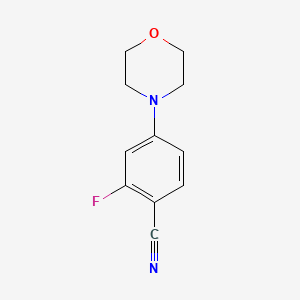












|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:7]=[CH:6][C:3]=1[C:4]#N.CC(C[AlH]CC(C)C)C.C1(C)C=CC=CC=1.[Cl-].[NH4+].[O:34]1CCCC1>CO>[F:1][C:2]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:34] |f:3.4|
|


|
Name
|
|
|
Quantity
|
2.82 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C#N)C=CC(=C1)N1CCOCC1
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
|
Name
|
|
|
Quantity
|
18.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture stirred for 23.5 hr at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to −50° C.
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred at room temperature for 10 mins
|
|
Duration
|
10 min
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture stirred at room temperature for 40 mins
|
|
Duration
|
40 min
|
|
Type
|
CUSTOM
|
|
Details
|
, and then evaporated under reduced pressure to a yellow solid
|
|
Type
|
CUSTOM
|
|
Details
|
This solid was partitioned between dichloromethane (120 ml) and water (120 ml) and solid potassium carbonate
|
|
Type
|
ADDITION
|
|
Details
|
added until the aqueous phase
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separate via a hyrophobic frit
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by a Biotage™ column (40 g, silica)
|
|
Type
|
WASH
|
|
Details
|
eluting with cyclohexane
|


Reaction Time |
23.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=O)C=CC(=C1)N1CCOCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.96 g | |
| YIELD: PERCENTYIELD | 68% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |